Cas no 78472-00-1 (3-Chloro-N,N-dimethylpropane-1-sulfonamide)
3-Chloro-N,N-dimethylpropane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-N,N-dimethylpropane-1-sulfonamide
- 3-CHLORO-N,N-DIMETHYL-1-PROPANESULFONAMIDE
- SCHEMBL1855784
- NCZGIOUJVDTSNN-UHFFFAOYSA-N
- DTXSID20434469
- FT-0683543
- F8880-4381
- 78472-00-1
- MFCD10015277
- EN300-66432
- 3-chloro-propane-1-sulfonic acid dimethylamide
- 3-Chloro-N,N-dimethyl-1-propanesulphonamide
- 3-Chloro-N,N-dimethyl-1-propanesulfonamide, AldrichCPR
- LS-03843
- AKOS005173579
- DB-117225
- ALBB-012310
- 1-Propanesulfonamide, 3-chloro-N,N-dimethyl-
- G30446
-
- MDL: MFCD10015277
- Inchi: 1S/C5H12ClNO2S/c1-7(2)10(8,9)5-3-4-6/h3-5H2,1-2H3
- InChI Key: NCZGIOUJVDTSNN-UHFFFAOYSA-N
- SMILES: ClCCCS(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 185.0277275g/mol
- Monoisotopic Mass: 185.0277275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 45.8Ų
3-Chloro-N,N-dimethylpropane-1-sulfonamide Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-Chloro-N,N-dimethylpropane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C374703-50mg |
3-chloro-N,N-dimethylpropane-1-sulfonamide |
78472-00-1 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374703-100mg |
3-chloro-N,N-dimethylpropane-1-sulfonamide |
78472-00-1 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C374703-500mg |
3-chloro-N,N-dimethylpropane-1-sulfonamide |
78472-00-1 | 500mg |
$ 320.00 | 2022-04-01 | ||
| Matrix Scientific | 062669-500mg |
3-Chloro-N,N-dimethylpropane-1-sulfonamide |
78472-00-1 | 500mg |
$315.00 | 2023-09-10 | ||
| abcr | AB266498-250 mg |
3-Chloro-N,N-dimethyl-1-propanesulfonamide |
78472-00-1 | 250MG |
€151.40 | 2022-06-11 | ||
| abcr | AB266498-1 g |
3-Chloro-N,N-dimethyl-1-propanesulfonamide |
78472-00-1 | 1g |
€179.70 | 2023-06-22 | ||
| abcr | AB266498-5 g |
3-Chloro-N,N-dimethyl-1-propanesulfonamide |
78472-00-1 | 5g |
€552.30 | 2023-06-22 | ||
| abcr | AB266498-1g |
3-Chloro-N,N-dimethyl-1-propanesulfonamide, 95%; . |
78472-00-1 | 95% | 1g |
€179.70 | 2025-04-16 | |
| abcr | AB266498-5g |
3-Chloro-N,N-dimethyl-1-propanesulfonamide, 95%; . |
78472-00-1 | 95% | 5g |
€552.30 | 2025-04-16 | |
| eNovation Chemicals LLC | Y1248412-1g |
1-propanesulfonamide, 3-chloro-N,N-dimethyl- |
78472-00-1 | 95% | 1g |
$190 | 2024-06-06 |
3-Chloro-N,N-dimethylpropane-1-sulfonamide Suppliers
3-Chloro-N,N-dimethylpropane-1-sulfonamide Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 3-Chloro-N,N-dimethylpropane-1-sulfonamide
Introduction to 3-Chloro-N,N-dimethylpropane-1-sulfonamide (CAS No. 78472-00-1)
3-Chloro-N,N-dimethylpropane-1-sulfonamide, with the chemical formula C₅H₁₁ClNO₂S, is a sulfonamide derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS No. 78472-00-1, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>3-Chloro-N,N-dimethylpropane-1-sulfonamide molecule features a sulfonamide group attached to a N,N-dimethylpropan-1-yl chain, which is further substituted with a chlorine atom at the third carbon position. This structural configuration imparts distinct reactivity and solubility characteristics, making it a versatile building block in organic synthesis. The presence of the< strong>chloro substituent enhances its utility in nucleophilic substitution reactions, while the sulfonamide moiety contributes to its interaction with biological targets.
In recent years, the< strong>3-Chloro-N,N-dimethylpropane-1-sulfonamide has been extensively studied for its potential applications in drug development. Its ability to serve as a precursor in the synthesis of more complex molecules has been leveraged in the creation of novel therapeutic agents. For instance, researchers have explored its use in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The< strong>sulfonamide group is particularly notable for its role as a pharmacophore, capable of binding to specific amino acid residues in target proteins.
One of the most compelling aspects of< strong>3-Chloro-N,N-dimethylpropane-1-sulfonamide is its role in medicinal chemistry. The< strong>N,N-dimethyl substitution on the propan-1-yl chain not only influences the compound's solubility but also enhances its metabolic stability. This balance between reactivity and stability makes it an attractive candidate for further derivatization into more sophisticated drug candidates. Recent studies have demonstrated its efficacy in modulating enzyme activity, particularly in the context of protease inhibition, which is relevant to antiviral and anti-inflammatory therapies.
The< strong>CAS No. 78472-00-1 registry confirms its identity and provides a standardized reference point for researchers worldwide. This standardized identification ensures consistency in experimental protocols and data interpretation across different laboratories. The< strong>3-Chloro-N,N-dimethylpropane-1-sulfonamide compound's well-documented properties facilitate its integration into various synthetic pathways, enabling chemists to design molecules with tailored biological activities.
The synthesis of< strong>3-Chloro-N,N-dimethylpropane-1-sulfonamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the reaction of dimethylamine with chloropropene, followed by sulfonation and subsequent purification steps. These synthetic routes underscore the compound's accessibility and scalability, which are critical factors for industrial applications.
In addition to its pharmaceutical applications, 3-Chloro-N,N-dimethylpropane-1-sulfonamide has found utility in material science and agrochemical research. Its structural features allow it to act as a ligand in coordination chemistry, where it can stabilize metal centers for catalytic applications. Furthermore, derivatives of this compound have been investigated for their potential as herbicides and fungicides due to their ability to interfere with essential biological processes in plants.
The< strong>sulfonamide moiety's interaction with biological systems is well-documented, and< strong>3-Chloro-N,N-dimethylpropane-1-sulfonamide is no exception. Its capacity to mimic natural sulfonamides has led to interest in developing new antibiotics that can overcome existing resistance mechanisms. The< strong>N,N-dimethyl group's steric hindrance can be fine-tuned to optimize binding affinity without compromising solubility, making it a powerful tool for structure-based drug design.
The< strong>CAS No. 78472-00-1-indexed compound has also been explored in computational chemistry studies, where molecular modeling techniques are used to predict its interactions with biological targets. These virtual screening approaches have accelerated the discovery process by identifying promising candidates for experimental validation. The integration of computational methods with traditional synthetic chemistry has streamlined drug development pipelines.
The future prospects of< strong>3-Chloro-N,N-dimethylpropane-1-sulfonamide are vast and multifaceted. Ongoing research aims to expand its applications into areas such as neuroscience and immunology, where sulfonamide derivatives show promise as modulators of neural pathways and immune responses. The compound's versatility ensures that it will remain a cornerstone in both academic and industrial research endeavors.
In conclusion,< strong>3-Chloro-N,N-dimethylpropane-1-sulfonamide, identified byCAS No. 78472-00-1, is a remarkable chemical entity with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications, from drug development to material science, underscoring its importance as a synthetic intermediate. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific knowledge and innovation.
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